molecular formula C11H12F2O3 B7995569 2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7995569
M. Wt: 230.21 g/mol
InChI Key: FUKLJWYBAVRUFU-UHFFFAOYSA-N
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Description

2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane is a cyclic ether derivative featuring a 1,3-dioxolane ring linked to a 3,5-difluorophenoxy group via an ethyl spacer. This compound is of interest in pharmaceutical and materials science research due to its structural versatility.

Properties

IUPAC Name

2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c12-8-5-9(13)7-10(6-8)14-2-1-11-15-3-4-16-11/h5-7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKLJWYBAVRUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3,5-difluorophenol with ethylene oxide to form 2-(3,5-difluorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(3,5-difluorophenoxy)acetic acid, while reduction could produce 2-(3,5-difluorophenoxy)ethanol.

Scientific Research Applications

2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets. The difluorophenoxy group can interact with enzymes or receptors, modulating their activity. The dioxolane ring may enhance the compound’s stability and bioavailability, facilitating its effects on biological systems.

Comparison with Similar Compounds

2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443345-72-9)

Structural Differences: The fluorine atoms are positioned at the 2,6-positions of the phenoxy group, compared to 3,5-positions in the target compound. Key Properties:

  • Electronic Effects : The 2,6-difluoro substitution creates a linear dipole, reducing steric hindrance compared to the 3,5-isomer.
  • Reactivity : The 2,6-isomer may exhibit enhanced stability due to symmetrical electron withdrawal, whereas the 3,5-isomer could show greater steric interactions.
  • Applications : Both isomers are explored as intermediates in medicinal chemistry, but the 3,5-isomer’s asymmetric structure may favor interactions with chiral biological targets .

2-[(2-Methoxyphenoxy)methyl]-1,3-dioxolane

Structural Differences : A methoxy group replaces the difluoro substituents, and the ethyl spacer is replaced by a methyl group.
Key Properties :

  • Electronic Profile: The methoxy group is electron-donating, contrasting sharply with the electron-withdrawing difluoro groups.
  • Applications : Used as an intermediate in moguisteine synthesis (an antitussive agent), highlighting its pharmaceutical relevance. The shorter methyl spacer reduces molecular flexibility compared to the ethyl-linked compound .

Phospholano-Phenyl-Dioxolane Derivatives (e.g., CAS 1044256-04-3)

Structural Differences: Bulky phospholano substituents replace the difluorophenoxy group. Key Properties:

  • Air Sensitivity: These derivatives are highly air-sensitive due to the phospholano moiety, unlike the difluoro-phenoxy dioxolane.
  • Applications : Primarily used in asymmetric catalysis under inert conditions. Their steric bulk enables enantioselective transformations, a niche distinct from the biological focus of the target compound .

Parent 1,3-Dioxolane (CAS 646-06-0)

Structural Differences : Lacks substituents beyond the dioxolane ring.
Key Properties :

  • Volatility and Toxicity : The parent compound is more volatile and classified as hazardous due to flammability and toxicity risks. Substituted derivatives like the target compound likely exhibit reduced volatility and modified toxicity profiles .

Comparative Data Table

Compound Name Substituent Key Properties Applications Stability/Safety Notes
2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane 3,5-difluorophenoxy, ethyl Moderate polarity, asymmetric dipole Medicinal chemistry, materials science Assumed lower volatility vs. parent
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane 2,6-difluorophenoxy, ethyl Symmetrical dipole, reduced steric hindrance Pharmaceutical intermediates Similar stability to 3,5-isomer
2-[(2-Methoxyphenoxy)methyl]-1,3-dioxolane 2-methoxyphenoxy, methyl Electron-donating, lipophilic Moguisteine synthesis Likely non-hazardous under standard conditions
Phospholano-phenyl-dioxolane derivatives Phospholano, phenyl Air-sensitive, chiral centers Asymmetric catalysis Requires inert handling
1,3-Dioxolane None Volatile, flammable Solvent, precursor Hazardous (flammable/toxic)

Research Findings and Implications

  • Electronic Effects : Fluorine substitution significantly impacts reactivity. The 3,5-difluoro isomer’s asymmetric structure may enhance binding to asymmetric biological targets, whereas the 2,6-isomer’s symmetry favors synthetic scalability .
  • Safety Considerations : Substituted dioxolanes (e.g., difluoro or methoxy derivatives) likely mitigate risks associated with the parent compound, though specific toxicological data for the target compound remains sparse .
  • Synthetic Utility : The ethyl spacer in the target compound improves conformational flexibility for drug-receptor interactions compared to methyl-linked analogs .

Biological Activity

2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane is a compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive perspective on its applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural components. The dioxolane ring enhances the compound's stability and solubility in biological systems, while the difluorophenoxy group may interact with specific enzymes and receptors, modulating various biological pathways. This interaction could potentially lead to therapeutic effects in various disease models.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 20 to 50 µg/mL against various bacterial strains such as E. coli and Staphylococcus aureus .
  • Inhibition Zones : In comparative studies, inhibition zones measured between 19 mm to 30 mm against standard pathogens .

Anticancer Activity

The anticancer potential of similar dioxolane derivatives has also been explored. For instance:

  • IC50 Values : Studies report IC50 values ranging from 1.29 µM to 20 µM against different cancer cell lines including breast and prostate cancer cells .
  • Mechanisms : These compounds may induce apoptosis and inhibit angiogenesis by targeting specific signaling pathways involved in tumor growth .

Case Studies

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial efficacy of a related compound, demonstrating its effectiveness against Pseudomonas aeruginosa with an MIC of 40 µg/mL. This suggests that structural modifications in the dioxolane framework can enhance activity .
  • Evaluation of Anticancer Effects :
    • In vitro tests on human leukemia cell lines showed that derivatives with similar structures exhibited cytotoxic effects with IC50 values as low as 1.50 µM, indicating strong potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity (IC50)Notes
This compoundModerate1.29 - 20 µMPotential for drug development
2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxaneHigh7 - 14 µMStronger antimicrobial properties
2,4-Dichlorophenoxyacetic acidLow>20 µMLess effective compared to dioxolanes

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